1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol
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Overview
Description
1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
The synthesis of 1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol can be achieved through multiple synthetic routes. One common method involves the construction of the rigid ring system through a series of cyclization reactions. The reaction conditions typically include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules .
Comparison with Similar Compounds
1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol can be compared to other similar compounds such as 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine. These compounds share similar structural features but differ in their specific ring systems and functional groups.
Properties
CAS No. |
106727-10-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12-diol |
InChI |
InChI=1S/C14H16O3/c15-13-11-9-5-6-10(12(11)14(16)17-13)8-4-2-1-3-7(8)9/h1-4,9-16H,5-6H2 |
InChI Key |
OHLYFOMRGKGQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1C4=CC=CC=C24)C(OC3O)O |
Origin of Product |
United States |
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